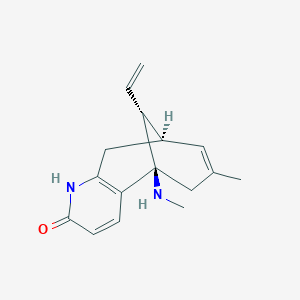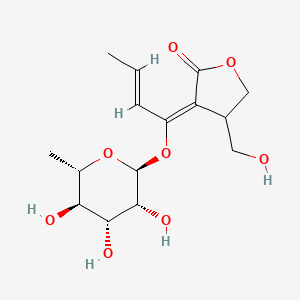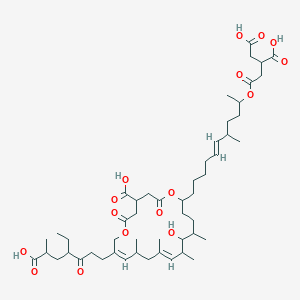
Actinoplanic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Actinoplanic Acid A has a wide range of scientific research applications, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: Actinoplanic Acid A is typically isolated from the fermentation broth of Actinoplanes species and Streptomyces species . The isolation process involves culturing the bacteria in a suitable medium, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Actinoplanes species and Streptomyces species. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification using advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Actinoplanic Acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Mechanism of Action
Actinoplanic Acid A exerts its effects by inhibiting farnesyl-protein transferase, an enzyme that catalyzes the transfer of a farnesyl group to target proteins . This inhibition prevents the proper functioning of proteins involved in cell signaling pathways, leading to the suppression of cancer cell growth . The molecular targets include proteins such as Ras, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Actinoplanic Acid B: Another macrocyclic polycarboxylic acid with similar inhibitory effects on farnesyl-protein transferase.
Manumycin A: A compound with similar biological activity, isolated from Streptomyces species.
Farnesyltransferase Inhibitor III: A synthetic compound that inhibits farnesyl-protein transferase.
Uniqueness: Actinoplanic Acid A is unique due to its specific structure and potent inhibitory effects on farnesyl-protein transferase. Its ability to inhibit this enzyme selectively, without affecting other related enzymes, makes it a valuable compound for therapeutic applications .
Properties
Molecular Formula |
C51H80O16 |
|---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
2-[2-[(E)-11-[(14E,18Z)-4-carboxy-19-(6-carboxy-4-ethyl-3-oxoheptyl)-12-hydroxy-11,13,15,17-tetramethyl-2,6-dioxo-1,7-dioxacycloicosa-14,18-dien-8-yl]-5-methylundec-6-en-2-yl]oxy-2-oxoethyl]butanedioic acid |
InChI |
InChI=1S/C51H80O16/c1-9-39(25-36(7)49(59)60)43(52)21-19-38-24-33(4)22-32(3)23-35(6)48(58)34(5)17-20-42(67-47(57)29-41(51(63)64)27-45(55)65-30-38)15-13-11-10-12-14-31(2)16-18-37(8)66-46(56)28-40(50(61)62)26-44(53)54/h12,14,23-24,31,33-37,39-42,48,58H,9-11,13,15-22,25-30H2,1-8H3,(H,53,54)(H,59,60)(H,61,62)(H,63,64)/b14-12+,32-23+,38-24- |
InChI Key |
ZJCPEIGQYKMZFE-PXQKRTIOSA-N |
Isomeric SMILES |
CCC(CC(C)C(=O)O)C(=O)CC/C/1=C/C(C/C(=C/C(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCC/C=C/C(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)/C)C |
Canonical SMILES |
CCC(CC(C)C(=O)O)C(=O)CCC1=CC(CC(=CC(C(C(CCC(OC(=O)CC(CC(=O)OC1)C(=O)O)CCCCC=CC(C)CCC(C)OC(=O)CC(CC(=O)O)C(=O)O)C)O)C)C)C |
Synonyms |
actinoplanic acid A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



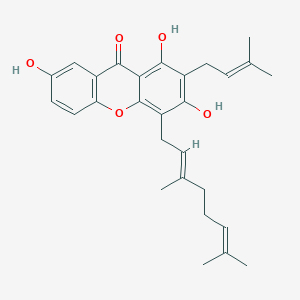

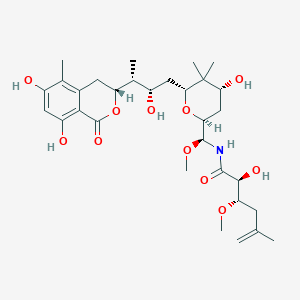



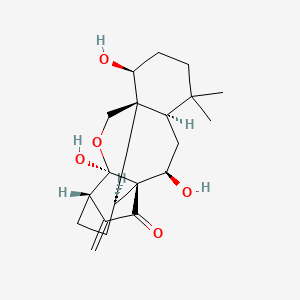


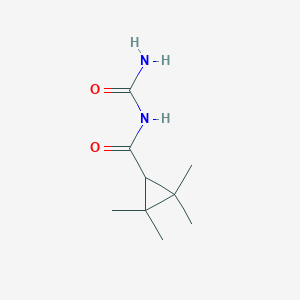
![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)
